Product packaging for Sodium abietate(Cat. No.:CAS No. 14351-66-7)

Sodium abietate

Cat. No.: B087542
CAS No.: 14351-66-7
M. Wt: 324.4 g/mol
InChI Key: ITCAUAYQCALGGV-XTICBAGASA-M
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Description

Overview of Diterpenoid Resin Acids as Research Subjects

Diterpenoid resin acids are a major class of natural products found predominantly in the oleoresin of coniferous trees. researchgate.net These compounds, characterized by a tricyclic hydrocarbon skeleton with twenty carbon atoms, serve as a crucial defense mechanism for the trees against herbivores and pathogens. researchgate.netmdpi.com The abietane-type diterpenoids are a prominent family within this group, recognized for their diverse and interesting biological activities, which have garnered significant attention from the medicinal and pharmacological communities. rsc.org

Research into diterpenoid resin acids is extensive, covering their chemistry, biosynthesis, molecular biology, and ecological roles. researchgate.net Several of these acids, including abietic acid, dehydroabietic acid, and pimaric acid, are key components of rosin (B192284), a solid form of resin obtained from pines and other conifers. wikipedia.orgsemanticscholar.org The biological activities of these compounds are a major focus of research, with studies exploring their antimicrobial, anti-inflammatory, and cytotoxic properties. rsc.orgnih.govmdpi.com The structural diversity of abietane (B96969) diterpenoids, arising from variations in oxygenation and rearrangements of the basic skeleton, contributes to their wide range of biological functions. mdpi.com

Significance of Sodium Abietate as a Compound of Academic Interest

This compound, the sodium salt of abietic acid, holds particular significance as a research compound due to its enhanced water solubility compared to its parent acid. ontosight.aisciepub.com This property makes it a versatile ingredient in various applications and a valuable subject for scientific investigation. ontosight.aichemimpex.com It is recognized for its excellent emulsifying, dispersing, and stabilizing properties, which are leveraged in industries such as cosmetics, pharmaceuticals, and food production. chemimpex.comparchem.com

In an academic context, this compound is studied for its potential in drug delivery systems, where it can enhance the solubility and bioavailability of active pharmaceutical ingredients. chemimpex.com Its surfactant properties are also of interest in the development of biodegradable cleaning products and in industrial processes like emulsion polymerization. chemimpex.comparchem.com Furthermore, research has explored its role in creating novel materials, such as its use in the development of eco-friendly plastics and as a component in Pickering emulsions for the controlled release of pesticides. chemimpex.comresearchgate.net

Historical and Current Research Trajectories

Historically, the study of abietic acid and its salts was closely tied to the naval stores industry, where rosin was a major commodity. wikipedia.org Early research focused on the chemical composition of rosin and the properties of its primary constituents. The identification of abietic acid as a major component of pine resin dates back to the early days of organic chemistry. sci-hub.se

Current research on this compound has diversified significantly. A major trajectory involves its application in materials science, particularly in the formation of nanoparticles and hydrogels. For instance, it has been used to stabilize Pickering emulsions for the delivery of hydrophobic substances. researchgate.net Another significant area of research is its antimicrobial properties. Studies have demonstrated its effectiveness against various bacteria and fungi, suggesting its potential as a natural antimicrobial agent. nih.govresearchgate.netmdpi.com

Furthermore, the synthesis of metal complexes with this compound as a ligand is an active area of investigation. These complexes exhibit interesting chemical structures and potential catalytic or biological activities. nih.gov Research also continues into its traditional applications, such as its role as a sizing agent in the paper industry and as an emulsifier in various formulations. sciepub.comchemicalbook.com The eco-friendly and renewable nature of its source material, pine resin, has also spurred interest in its use as a sustainable chemical. nih.govresearchgate.net

Physicochemical Properties of Abietic Acid Sodium Salt

PropertyValueSource(s)
CAS Number 14351-66-7 chemimpex.comscbt.com
Molecular Formula C₂₀H₂₉NaO₂ chemimpex.comscbt.com
Molecular Weight 324.43 g/mol scbt.com
Appearance White to slightly yellow crystalline powder chemimpex.com
Solubility Soluble in water and ethanol chemicalbook.comsurfactant.top
IUPAC Name sodium;(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate nih.govnih.gov

Detailed Research Findings

Recent research has highlighted the potential of this compound in various advanced applications. A study published in 2024 investigated the use of a zein/sodium abietate complex to create a Pickering emulsion for the controlled release of a hydrophobic photosensitive pesticide. The results indicated that this system provided superior UV resistance and good antibacterial and insecticidal activity. researchgate.net

Another area of active research is the antimicrobial efficacy of this compound. A 2023 study detailed a green synthesis method for this compound from Pinus elliottii resin and confirmed its antimicrobial action against several bacterial strains and the yeast Candida albicans. nih.govmdpi.com This research underscores the potential of this compound as a natural and sustainable antimicrobial agent.

Furthermore, the interaction of this compound with other materials is being explored to develop novel functional materials. For example, its use in conjunction with layered double hydroxides has been investigated for the controlled release of abietic acid. researchgate.net In the field of industrial chemistry, the effect of this compound on sodium salt scaling in black liquor evaporators has been a subject of study, indicating its potential to inhibit scaling under certain conditions. utoronto.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29NaO2 B087542 Sodium abietate CAS No. 14351-66-7

Properties

CAS No.

14351-66-7

Molecular Formula

C20H29NaO2

Molecular Weight

324.4 g/mol

IUPAC Name

sodium (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+1/p-1/t16-,17+,19+,20+;/m0./s1

InChI Key

ITCAUAYQCALGGV-XTICBAGASA-M

Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Na+]

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Na+]

Other CAS No.

14351-66-7

Related CAS

514-10-3 (Parent)

Origin of Product

United States

Isolation and Synthetic Strategies for Abietic Acid Sodium Salt

Extraction and Purification Methodologies from Natural Sources

The isolation of abietic acid from natural sources is a critical first step before its conversion to the sodium salt. The process involves extracting the acid from pine resin and often requires managing the isomerization of related resin acids to maximize the yield of the desired compound.

The main components of pine rosin (B192284) are abietic-type resin acids (80-90%) and neutral compounds (10-20%). mdpi.com Abietic acid itself is a major constituent, often making up about 50% of the resin acids. mdpi.com

A common laboratory method for extracting and purifying abietic acid involves solvent extraction followed by chromatography. For instance, the dried residue from distilled oleoresin of Pinus palustris can be extracted with methanol (B129727) at 50°C. The resulting concentrated extract is then subjected to silica (B1680970) gel column chromatography. The elution is performed using a gradient system, starting with a non-polar solvent like dichloromethane (B109758) and gradually increasing the polarity by adding methanol in increments. nih.gov

Another approach involves the direct crystallization from an appropriate solvent. In one study, crude abietic acid crystals were obtained by dissolving rosin from Pinus massoniana in glacial acetic acid, heating it to 70°C with a macropore strong acidity cation exchange resin, and then allowing the mixture to cool. rhhz.net The crude product was further purified by repeated recrystallizations from aqueous ethanol. rhhz.net

The composition of rosin can vary, but studies on rosin from Portuguese Pinus pinaster forests show a remarkably consistent profile, with abietic acid and dehydroabietic acid being the major constituents, regardless of the geographical location of the forest. frontiersin.org

Pine oleoresin contains several unstable "primary" resin acids, such as levopimaric, palustric, and neoabietic acids. kyoto-u.ac.jpgoogle.com These acids readily isomerize to the more chemically stable abietic acid, a process that can be accelerated by heat or the presence of an acid catalyst. google.com This isomerization is a key feature in the production of abietic acid. For example, heating rosin in glacial acetic acid in the presence of a cation exchange resin facilitates the conversion of other abietic-type isomers into abietic acid. rhhz.net

The mechanism of isomerization involves the formation of a relatively stable allyl-type carbon cation in the presence of H+ ions, which then rearranges to the abietic acid structure. rhhz.net Studies have shown that when dissolved in chloroform, levopimaric, palustric, and neoabietic acids approach an equilibrium mixture that is predominantly abietic acid (around 92%). kyoto-u.ac.jp This inherent tendency to convert to the most stable isomer is often exploited to increase the yield of abietic acid from rosin. mdpi.comgoogle.com A process combining isomerization and reaction-crystallization has been optimized to achieve high purity (99.33%) and yield (58.61%) of abietic acid. mdpi.com

Table 1: Purity and Yield of Abietic Acid from Different Isolation Methods
MethodSource MaterialPurity (%)Yield (%)Reference
Isomerization, Amination, Crystallization with UltrasoundIsomerization Rosin98.5254.93 researchgate.net
Isomerization and Reaction-Crystallization (RSM Optimized)Rosin99.3358.61 mdpi.com
Recrystallization after Cation Exchange Resin IsomerizationRosin Acid Isomers99.1574.2 rhhz.net

Green Synthesis Routes for Abietic Acid Sodium Salt

Recent research has focused on developing environmentally friendly and economically viable methods for synthesizing abietic acid sodium salt, aligning with the principles of green chemistry.

A significant advancement in the synthesis of sodium abietate is a method that uses the resin from Pinus elliottii directly. nih.govmdpi.com This process is considered eco-friendly because it avoids the use of toxic organic solvents and operates at mild temperatures. nih.govdntb.gov.ua The synthesis involves the direct salification of the pine resin. mdpi.com In a typical procedure, the pine resin is homogenized with a sodium hydroxide (B78521) solution. mdpi.com The mixture is heated to approximately 60°C with agitation until the water evaporates completely. The resulting solid is then dried in an oven at 70°C for a few hours. mdpi.com This direct approach simplifies the production process significantly. mdpi.comnih.gov

Purification of the synthesized salt is achieved through recrystallization. The crude this compound is dissolved in warm water (around 40°C), and the solution is left to rest in a refrigerator to allow the purified salt to precipitate. mdpi.comresearchgate.net This method not only minimizes waste but also uses water as the primary solvent for purification, further enhancing its green credentials. mdpi.com

The green synthesis route described above is also inherently low-cost. nih.govnih.gov The raw materials, pine resin and sodium hydroxide, are readily available and inexpensive. mdpi.comnih.gov The synthesis consists of only two main reaction steps: salification and recrystallization, which simplifies the industrial-scale production and reduces operational costs. nih.govmdpi.com The reaction yields are reported to be high, often exceeding 90% (m/m), which contributes to the economic feasibility of the process. mdpi.comresearchgate.net By directly converting the abietic acid within the pine resin to its sodium salt, this pathway eliminates the need for a separate, costly, and complex isolation and purification of the abietic acid precursor. nih.gov

Table 2: Green Synthesis Parameters for this compound
ParameterConditionReference
Raw MaterialPinus elliottii Resin nih.govmdpi.com
ReagentSodium Hydroxide (NaOH) Solution (0.75 mol L−1) mdpi.comnih.gov
Reaction Temperature60°C mdpi.com
Drying Temperature70°C mdpi.com
Purification MethodRecrystallization from warm water (40°C) mdpi.comresearchgate.net
Reaction Yield> 90% (m/m) mdpi.comresearchgate.net

Advanced Synthetic Techniques

While direct salification is efficient, other advanced techniques focus on first obtaining high-purity abietic acid, which is then converted to the sodium salt. One such method involves a reaction-crystallization process coupled with ultrasonic waves. researchgate.net

In this technique, isomerized rosin is reacted with ethanolamine (B43304) in the presence of 95% ethanol. The process parameters, including reaction temperature (30°C), time (40 min), agitation speed (400 rpm), and ultrasound intensity (300 W), are carefully controlled to form the ethanolamine salt of abietic acid. This salt is then subjected to freeze crystallization multiple times to achieve high purity. Finally, the purified amine salt is treated with an acid, such as hydrochloric acid, to liberate the free abietic acid, which can then be easily converted to abietic acid sodium salt through a standard salification reaction with sodium hydroxide. researchgate.net This method allows for the production of a very pure abietic acid precursor (98.52% purity), ensuring a high-quality final sodium salt product. researchgate.net

Alkali Metal Abietate Methodologies

The formation of this compound can be achieved through several distinct alkali metal-based methods. A straightforward and environmentally friendly approach involves the direct salification of pine resin. In one such method, pine resin is homogenized with a sodium hydroxide solution. The mixture is then heated to facilitate the reaction and evaporate the water, yielding the solid this compound. This crude product can then be purified further. A specific protocol involves using a 1:1 mass ratio of resin to a 0.75 mol L⁻¹ NaOH solution, heating to 60°C, and then drying the resulting solid at 70°C for 3 hours. nih.gov This process boasts a high reaction yield, exceeding 90% (m/m). nih.govresearchgate.net

Another significant method revolves around the formation of a specific, less soluble acid salt, sodium acid abietate, which has the composition 3C₂₀H₃₀O₂·C₁₉H₂₉CO₂Na. orgsyn.orgsci-hub.box This 3:1 salt is notably insoluble in alcohol and other organic solvents, allowing it to be precipitated from a solution of rosin. google.com This process can be initiated by treating rosin dissolved in a solvent like acetone (B3395972) or methanol with a predetermined amount of neutral this compound. google.com The precipitated sodium acid abietate can then be separated by filtration or centrifugation. google.com This method is highly selective for abietic acid, as it is the only common resin acid reported to form such a 3:1 salt. google.com

A further strategy for producing neutral this compound in a pure, crystalline form involves reacting a solution of abietic acid in a non-polar solvent (like a petroleum hydrocarbon) with a dry alkali, such as sodium carbonate or sodium hydroxide. google.com In this process, the solvent is chosen so that it does not dissolve the alkali or the resulting this compound. The precipitated crystalline salt can then be easily separated from the solution, which retains impurities like color bodies and resenes. google.com

Method Reagents Key Process Steps Product Reference
Direct SalificationPine resin, Sodium hydroxide solutionHomogenization, heating (60°C), drying (70°C)Crude this compound nih.gov
Acid Salt PrecipitationRosin, Neutral this compound, Acetone/MethanolDissolving rosin, adding this compound, precipitationSodium Acid Abietate (3:1 salt) google.com
Dry Alkali PrecipitationAbietic acid, Petroleum hydrocarbon, Dry sodium carbonate/hydroxideReaction in a non-solvent for the salt, precipitationCrystalline Neutral this compound google.com

Alternative Salt Formation and Recrystallization Protocols

To achieve high purity, alternative salt formation and recrystallization techniques are frequently employed. Recrystallization is a critical step for purifying the initially synthesized this compound. For instance, crude this compound can be dissolved in warm water (e.g., 40°C) at a high concentration (e.g., 200 g/L) and then allowed to precipitate by cooling, for example, in a refrigerator at 4°C. nih.gov This process can lead to a modest increase in the crystallinity of the this compound salt. nih.gov Similarly, this compound has been successfully recrystallized from alcohol. sci-hub.box

A highly effective strategy for isolating pure abietic acid, which can then be converted to its sodium salt, involves the use of amine salt intermediates. This technique often provides a better recovery of abietic acid than the acid sodium salt method. orgsyn.org Various amines can be used, including diamylamine, ethanolamine, and butanolamine, to selectively precipitate the abietate salt from a solution of isomerized rosin. orgsyn.orgresearchgate.netsci-hub.se

In a typical procedure, isomerized rosin is dissolved in a solvent like acetone, and an amine, such as diamylamine, is added to precipitate the amine salt. orgsyn.org This salt can then be washed and dried. Subsequently, the pure abietic acid is regenerated from the amine salt by decomposition with a weak acid, like acetic acid, in a solvent such as ethanol. orgsyn.org The liberated abietic acid precipitates upon the addition of water and can be collected. orgsyn.org The use of amine salt intermediates is also central to the purification of other resin acids, like dehydroabietic acid, where 2-aminoethanol is used to precipitate the corresponding salt, which can be further purified by recrystallization from alcohol. mdpi.comgoogle.com

Recent studies have explored optimizing this process by incorporating ultrasound, which can affect the reaction conditions. For the isolation of abietic acid using ethanolamine, optimized conditions were found to be a reaction temperature of 30°C, a reaction time of 40 minutes, and an ultrasound intensity of 300 W, resulting in abietic acid with a purity of 98.52%. researchgate.net

Amine Raw Material Key Steps Purity/Yield Reference
DiamylamineIsomerized RosinPrecipitation of amine salt from acetone; decomposition with acetic acid.High recovery of abietic acid. orgsyn.org
EthanolamineIsomerized RosinReaction-crystallization coupled with ultrasonic wave; freeze crystallization.98.52% purity, 54.93% yield of abietic acid. researchgate.net
2-AminoethanolDisproportionated RosinPrecipitation of amine salt; recrystallization from alcohol; decomposition with HCl.Dehydroabietic acid purity up to 99%. google.com
ButanolamineGum RosinFractional crystallization of butanolamine salt for final purification.Isolation of neoabietic acid. sci-hub.se

Metathesis Reactions for Metal Resinate Synthesis

Metathesis reactions are a class of organic reactions that involve the redistribution of fragments of alkenes or alkynes by the breaking and regeneration of carbon-carbon double or triple bonds, mediated by metal carbene catalysts. nobelprize.orgwikipedia.org This reaction is fundamentally different from salt formation. The synthesis of metal resinates, including metal abietates, is typically achieved through salt metathesis, which is more accurately described as a precipitation or ion-exchange reaction, rather than the olefin or alkyne metathesis described by Chauvin, Grubbs, and Schrock. nobelprize.orgyoutube.com

The established method for preparing various metal abietates involves the reaction of this compound with a salt of the desired metal in a suitable solvent. archive.org This process is a classic example of a precipitation reaction driven by the formation of an insoluble metal resinate.

A general procedure for synthesizing metallic abietates starts with a solution of pure abietic acid in alcohol, which is neutralized with alcoholic sodium hydroxide to form a this compound solution. archive.org To this solution, an aqueous solution of a soluble metal salt (e.g., lead acetate, manganese chloride, cobalt chloride) is added, often in excess, to ensure complete precipitation of the metal abietate. archive.org The resulting product, a metallic soap, precipitates as an amorphous solid and is then collected by filtration, washed thoroughly with water to remove any soluble impurities, and dried. archive.org

For example, lead abietate was prepared by reacting this compound with lead acetate. archive.org Similarly, cobalt abietate and nickel abietate were synthesized using cobalt chloride and nickel chloride, respectively. archive.org In some cases, the product may not be a simple normal salt but a basic salt of indefinite formula, as was observed with the reaction of ferric chloride and this compound in an alcoholic solution. archive.org

Target Metal Resinate Precursors Reaction Type Observations Reference
Lead AbietateThis compound, Lead AcetatePrecipitation (Salt Metathesis)Precipitate formation. archive.org
Manganese AbietateThis compound, Manganese(II) SaltPrecipitation (Salt Metathesis)Amorphous, flocculent precipitate. archive.org
Cobalt AbietateThis compound, Cobalt(II) ChloridePrecipitation (Salt Metathesis)Precipitate formation. archive.org
Nickel AbietateThis compound, Nickel(II) ChloridePrecipitation (Salt Metathesis)Light green solid precipitate. archive.org
Ferric AbietateThis compound, Ferric ChloridePrecipitation (Salt Metathesis)Formation of a basic ferric abietate of indefinite formula. archive.org

Structural Characterization and Elucidation Methodologies

Spectroscopic Techniques in Structural Analysis

Spectroscopy is fundamental to the characterization of abietic acid sodium salt, enabling the investigation of its atomic and molecular properties through the interaction with electromagnetic radiation.

Mass spectrometry (MS) is employed to determine the mass-to-charge ratio (m/z) of ions, providing critical information about the molecular weight and structure of abietic acid sodium salt. nih.gov In a typical analysis using an ion trap mass spectrometer with electrospray ionization (ESI) in negative ion mode, the compound is dissolved in a solvent mixture like dichloromethane (B109758) and methanol (B129727). nih.gov

The resulting mass spectrum shows a prominent peak corresponding to the deprotonated abietic acid molecule. nih.gov The most intense signal is observed at an m/z of approximately 301.2, which aligns with the theoretical molecular mass of the abietate ion ([C₂₀H₂₉O₂]⁻). nih.govnih.gov Further analysis of the spectrum reveals a cluster of peaks around this main signal, which represent various protonated and deprotonated forms of the molecule. nih.gov

Table 1: Prominent Mass Spectrometry Peaks for Abietate Ion

m/z Value Relative Intensity Identification
299.2011300,582Deprotonated abietic acid equivalent
300.204266,073Deprotonated abietic acid equivalent
301.2172994,784Deprotonated abietic acid [C₂₀H₂₉O₂]⁻
302.2205219,122Protonated abietic acid equivalent
303.217138,602Protonated abietic acid equivalent

Data sourced from analysis in a Bruker Amazon Speed ETD system with electrospray ionization. nih.gov

Fourier-transform infrared spectroscopy (FTIR) is a crucial technique for identifying the functional groups present in abietic acid sodium salt. innovatechlabs.com The analysis relies on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. By interpreting the absorption bands in the FTIR spectrum, the molecular structure can be elucidated. nih.govmdpi.com

The FTIR spectrum of sodium abietate is characterized by prominent bands that confirm the conversion of the carboxylic acid group of abietic acid into a carboxylate salt. The key identifying peaks are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). mdpi.com The difference in the wavenumber between these two bands (Δυ) can be used to infer the coordination mode of the carboxylate group. nih.gov

Table 2: Key FTIR Absorption Bands for Abietic Acid Sodium Salt

Wavenumber (cm⁻¹) Vibration Mode Functional Group
2926Asymmetric StretchingC–H
2865Symmetric StretchingC–H
1544Asymmetric StretchingCarboxylate (COO⁻)
1450Symmetric ElongationCO₂
1397Symmetric StretchingCarboxylate (COO⁻)
882DeformationC1–H (residual abietic acid)

Data sourced from FTIR analysis in ATR mode. mdpi.com

X-ray diffraction (XRD) is used to investigate the crystalline structure of materials. The technique involves directing X-rays at a sample and measuring the scattering pattern. For abietic acid sodium salt, XRD analysis reveals a structure that is characteristic of a semi-crystalline or non-crystalline (amorphous) substance, indicated by broad diffraction peaks of low intensity. nih.govresearchgate.net The degree of crystallinity has been calculated to be approximately 52%, with a crystallite size of about 21.9 Å. nih.gov

Despite its semi-crystalline nature, specific diffraction peaks can be identified. After recrystallization, more intense peaks have been observed. nih.gov Notably, searches in major crystallographic databases such as the Inorganic Crystal Structure Database (ICSD), the International Centre for Diffraction Data (ICDD), and the Crystallography Open Database (COD) have not yielded matching files for this compound, suggesting its crystal structure is not yet fully cataloged in these standard references. nih.govresearchgate.netmdpi.com

Table 3: X-ray Diffraction Peaks for Abietic Acid Sodium Salt

2θ Angle (°) d-spacing (Å) Reference
12.167.27 mdpi.comumons.ac.be
15.515.70 nih.gov
15.775.62 mdpi.comumons.ac.be
28.843.00 nih.gov
29.992.98 mdpi.comumons.ac.be

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of solid samples at high magnification. This technique has been utilized in the characterization of abietic acid sodium salt and its derivatives. nih.govnih.gov In studies involving metal complexes of abietate, such as those with cobalt, SEM images have revealed morphologies composed of irregular, ellipsoid-to-spherical particle clusters with an average size of 100 nm and a rough, homogeneous surface. nih.gov When used as a surface coating on fibers, materials derived from abietic acid can form a wax-like coverage. beilstein-journals.org The characterization of pure this compound powder by SEM is a standard procedure to confirm its particulate nature and surface features as part of a comprehensive structural analysis. nih.govresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is used for elemental analysis. nih.gov This technique identifies the elemental makeup of a sample by detecting the characteristic X-rays emitted when a material is bombarded with an electron beam.

EDX analysis of abietic acid sodium salt qualitatively confirms the presence of the expected elements: carbon (C), oxygen (O), and sodium (Na). mdpi.com As is characteristic of the EDX technique, hydrogen (H) atoms are not detected. mdpi.com This analysis serves as a crucial verification of the compound's composition, complementing data from other methods like CHN elemental analysis. nih.govresearchgate.net A typical analysis is performed at an accelerating voltage of 15.0 kV with an acquisition time of around 20 seconds. mdpi.comresearchgate.net

Table 4: Elemental Composition of Abietic Acid Sodium Salt by EDX

Element Symbol Detection Status
CarbonCDetected
OxygenODetected
SodiumNaDetected
HydrogenHNot Detectable by EDX

Data sourced from qualitative EDX spectrum analysis. mdpi.com

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. While detailed UV-Vis spectral data for abietic acid sodium salt is not extensively reported, the technique is used in its characterization. researchgate.net The parent compound, abietic acid, exhibits a characteristic UV absorption maximum at approximately 241 nm. orgsyn.orgtappi.org This absorption is due to the conjugated double bond system within the molecule's fused ring structure, which acts as the chromophore. The analysis of related compounds, such as silver abietate, shows a maximum absorption at 267 nm, indicating that the formation of a salt or complex can shift the absorption wavelength. nih.gov

Computational Chemistry Approaches

Computational chemistry provides powerful tools for the structural characterization and elucidation of molecules like abietic acid sodium salt. These methods allow for the prediction of molecular properties and spectra, offering insights that complement experimental data.

Density Functional Theory (DFT) for Vibrational Spectra Prediction and Validation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a standard and cost-effective approach for predicting the vibrational frequencies of molecules. The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

In the context of abietic acid sodium salt, DFT calculations have been employed to predict its infrared (IR) spectrum, which is then compared with experimental data for validation. This comparison helps in the assignment of vibrational modes to specific molecular motions, confirming the structural features of the compound.

A notable study utilized the B3LYP functional in combination with the 6-311G(2d,2p) basis set to perform DFT optimizations and frequency calculations for this compound. nih.gov The quantum calculations were carried out using the ORCA software, and the results were visualized with the AVOGADRO software. nih.gov The optimized geometry obtained from these calculations shows a stable three-dimensional structure with the sodium cation interacting with the carboxylic oxygen atoms of the abietate molecule. nih.gov

The theoretical vibrational spectrum generated from these DFT calculations was found to be in good agreement with the experimental Fourier-transform infrared (FTIR) spectrum. nih.gov This corroboration of experimental data by theoretical methods provides a high degree of confidence in the structural characterization of the synthesized this compound. nih.gov

The table below presents a comparison of the theoretical and experimental vibrational frequencies for this compound, as reported in the literature. The small differences observed between the calculated and experimental values validate the accuracy of the DFT method for this system.

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for Abietic Acid Sodium Salt

Theoretical (cm⁻¹) Experimental (cm⁻¹) Δ (Theoretical - Experimental) (cm⁻¹) Assignments
3087 2926 161 ν O-H/νC-H (sp³)
3055 2865 190 ν O-H/ν C-H
1547 1544 3 νass COO⁻

Data sourced from Green et al. (2022) nih.gov

Note: ν represents stretching vibrations, with 'ass' indicating asymmetric and 's' indicating symmetric.

The close correspondence, particularly for the characteristic asymmetric stretching of the carboxylate group (νass COO⁻) with a difference of only 3 cm⁻¹, highlights the predictive power of the B3LYP/6-311G(2d,2p) level of theory for this class of compounds. nih.gov Discrepancies in other regions, such as the C-H stretching modes, can arise from factors like intermolecular interactions in the solid-state experimental sample, which are not fully accounted for in the gas-phase theoretical calculations of a single molecule.

Derivatives and Structure Activity Relationship Sar Studies

Design and Synthesis of Abietic Acid Sodium Salt Derivatives

The journey from the naturally occurring abietic acid to its more potent or specialized derivatives involves sophisticated chemical strategies. Researchers primarily focus on modifications at specific positions of the tricyclic diterpenoid structure, notably at the C18 carboxyl group and through aromatization of the C-ring, to generate novel compounds with tailored properties.

A primary strategy in the derivatization of abietic acid involves the introduction of various oxygenated moieties at the C18 position. uv.es These modifications begin with commercially available abietic acid, which is often first converted to its methyl ester, methyl abietate. uv.esuv.es This esterification, for example, can be achieved in quantitative yield using lithium hydroxide (B78521) and methyl sulfate (B86663). uv.es

From the methyl abietate intermediate, a range of C18-functionalized analogues can be synthesized. uv.es For instance, reduction of the ester group yields the corresponding alcohol, abietinol, while oxidation can produce the aldehyde, abietinal. uv.es These simple and sequential modifications to the C18 position create a library of compounds—the acid, ester, alcohol, and aldehyde—that allows for direct investigation into how the oxidation state of this position influences biological activity. uv.esnih.gov

Another significant class of derivatives is derived from dehydroabietic acid (DHA), which is characterized by an aromatic C-ring. nih.gov DHA itself can be obtained from abietic acid through a dehydrogenation reaction. researchgate.net A common laboratory and industrial method involves heating abietic acid or its ester form (methyl abietate) in the presence of a catalyst, such as palladium on carbon (Pd/C), at high temperatures (e.g., 250°C) to induce aromatization. uv.esuv.es

Once the dehydroabietane skeleton is formed, further modifications can be made, particularly at the C18 and C7 positions. uv.es For example, the methyl ester of DHA, methyl dehydroabietate, can be saponified to yield dehydroabietic acid or reduced with agents like lithium aluminum hydride to produce dehydroabietinol. uv.es The introduction of oxygenated functional groups into the lipophilic dehydroabietane structure has been a key strategy in the search for new bioactive agents. uv.esnih.gov This approach has led to the synthesis and evaluation of numerous DHA derivatives for a wide range of potential applications. nih.gov

The carboxylate group of abietic acid (or its sodium salt, sodium abietate) can act as a ligand, binding to metal ions to form coordination compounds. researchgate.net This has opened a pathway to novel derivatives with unique chemical and physical properties. The synthesis of these complexes is often straightforward and can be achieved through eco-friendly routes. mdpi.com

For example, complexes of cobalt (Co-abietate) and copper (Cu-abietate) have been synthesized by reacting an aqueous solution of the respective metal sulfate with pine resin at mild temperatures (80°C) without the need for organic solvents. mdpi.com Similarly, an oxovanadium(IV)-bis(abietate) complex has been prepared by reacting vanadium(III) chloride with a this compound ligand derived from pine resin. umons.ac.bedntb.gov.ua The abietate ligand can coordinate with the metal center in different modes, such as unidentate or bidentate bridging, which influences the structure and properties of the resulting complex. mdpi.com These metal complexes, such as Palladium(II) abietate, represent a distinct class of abietate derivatives with potential applications as functional materials. mdpi.comontosight.ai

Elucidation of Structural Modulations on Biological Activity

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule contribute to its biological effects. For abietate derivatives, research has focused on the influence of functional groups and stereochemistry on their activity profiles.

Systematic studies comparing abietic acid derivatives with different functional groups at the C18 position have revealed clear SAR trends. In general, the introduction of an aldehyde group at C18 tends to enhance biological activities like antifungal and cytotoxic effects. uv.esnih.gov Conversely, the presence of a carboxylic acid or a primary alcohol at the same position often results in less active compounds. nih.gov

For example, in one study, abietinal (the aldehyde form) showed notable antifungal and antitumor activities, whereas abietic acid itself was less potent. uv.es Similarly, another study confirmed that introducing an aldehyde group improved bioactivity, while the corresponding acid and alcohol were detrimental to it. researchgate.net In the case of dehydroabietic acid derivatives, however, establishing a simple relationship can be more complex. While one study on catechol derivatives of abietic acid found an activity order of ester > acid > alcohol, this relationship did not hold true for the dehydroabietane series. uv.es The aromatization of the C-ring in dehydroabietanes can lead to less active compounds compared to their abietane (B96969) counterparts, indicating that modifications at different parts of the molecular scaffold can interact to influence the final biological outcome. uv.esmdpi.com

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the interaction of molecules with biological targets. The abietane skeleton possesses multiple chiral centers, and the specific stereochemistry can significantly impact biological activity. wikipedia.org

For instance, the first total synthesis of (±)-dehydroabietic acid involved a key step that defined the stereochemistry at the C4 center, highlighting the importance of stereocontrol in synthesis. rsc.org Research comparing C4 epimers (isomers that differ in configuration at a single carbon atom) has shown that a change in stereochemistry can drastically alter potency. In a study on ferruginol (B158077) analogues, a change in stereochemistry at the C4 position was found to reduce the compound's ability to potentiate GABA-A receptors. nih.gov This demonstrates that even subtle changes in the spatial orientation of substituents can have a profound effect on how the molecule fits into a biological receptor or active site, thereby influencing its activity profile.

Mechanistic Investigations of Biological Activities

Antimicrobial Mechanisms

Abietic acid sodium salt, the water-soluble form of abietic acid, demonstrates a notable capacity to inhibit the growth of a range of microorganisms. Its mode of action is multifaceted, involving the disruption of cellular energy metabolism, interference with acid production in specific bacteria, and interaction with the bacterial cell membrane. Research suggests that the salt's efficacy stems from the inherent bioactivity of the abietate molecule, a diterpenoid resin acid produced by conifers as a natural defense mechanism nih.gov. The compound exhibits both bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) effects, depending on the microbial species and concentration nih.govmdpi.com.

The antibacterial effects of abietate are directed at several critical cellular targets. Studies have shown that it can inhibit essential processes such as growth, energy production, and maintenance of pH homeostasis, particularly in cariogenic bacteria. Furthermore, its interaction with the cell envelope is considered a key aspect of its antibacterial activity.

Abietic acid sodium salt has been shown to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. Its potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium. In some cases, the activity is bactericidal, meaning it actively kills the bacteria, as seen with Listeria monocytogenes. In other instances, such as with Escherichia coli, the effect is bacteriostatic, merely inhibiting further proliferation nih.govmdpi.com.

Studies on the closely related abietic acid have also demonstrated a significant reduction in the colony-forming ability of the cariogenic bacterium Streptococcus mutans nih.govmdpi.com. Time-kill assays performed on Staphylococcus pseudintermedius showed that abietic acid could inhibit bacterial growth within one hour of treatment, with the highest inhibition observed after six hours of exposure nih.gov.

Bacterial StrainTypeMIC (μmol/L)MBC (μmol/L)Activity TypeSource
Escherichia coliGram-negative7.8>1000Bacteriostatic nih.govmdpi.com
Listeria monocytogenesGram-positive10001000Bactericidal nih.govmdpi.com

A key mechanism in the antibacterial action of abietate is the disruption of cellular energy production. Research on abietic acid has demonstrated its ability to inhibit adenosine triphosphate (ATP) activity in Streptococcus mutans. This effect is observed in both free-floating planktonic cells and, significantly, within the more resilient biofilm structures nih.govmdpi.comnih.gov. By compromising the energy currency of the cell, the compound effectively halts vital metabolic processes required for growth and survival. This disruption of ATP synthesis is a critical blow to bacterial viability, contributing to both the bacteriostatic and bactericidal properties of the compound.

In the context of oral health, the ability of bacteria like Streptococcus mutans to produce acid is a primary driver of dental caries mdpi.com. Abietic acid has been specifically shown to inhibit the acid-producing capabilities of S. mutans nih.govmdpi.com. Similarly, sodium resinate, a salt derived from pine resin and containing abietic acids, was found to penetrate the biofilm matrix and reduce acid production inside S. mutans biofilms researchgate.net. By neutralizing this key virulence factor, the compound helps to prevent the demineralization of tooth enamel that leads to cavities.

Bacterial TargetOrganism StudiedObserved EffectSource
ATP Activity (Planktonic)Streptococcus mutansInhibited nih.govmdpi.com
ATP Activity (Biofilm)Streptococcus mutansInhibited nih.govmdpi.com
Acid ProductionStreptococcus mutansInhibited nih.govmdpi.comresearchgate.net

The bacterial cell membrane is a crucial barrier and a primary target for many antimicrobial agents. The mechanism of action for abietate involves interaction with this lipid-based structure. It is proposed that the hydrophobicity of the abietate molecule allows it to interfere with the lipid components of the bacterial cell membrane, thereby altering its functions oup.com. Some research suggests this interaction could lead to changes in membrane permeability nih.gov. However, studies on S. mutans indicated that abietic acid caused only minimal damage to the bacterial membrane, suggesting its mechanism may differ from agents that cause outright cell lysis nih.govmdpi.comnih.gov. This points to a more subtle disruption of membrane function rather than complete structural disintegration.

While direct studies on abietic acid sodium salt's effect on fatty acid branching are limited, research into the broader class of diterpenoid compounds provides valuable insights. Studies on other diterpenoids have shown that they can modulate the composition of the bacterial cell membrane nih.gov. When exposed to these compounds, the bacterium Streptococcus mutans was observed to increase the proportion of unsaturated fatty acids relative to saturated fatty acids in its cell membrane nih.gov. This alteration in the fatty acid profile represents a significant disruption to the carefully regulated composition of the bacterial membrane, which can impact its fluidity, integrity, and the function of membrane-bound proteins.

Antifungal Activity and Cellular Responses

Abietic acid sodium salt has demonstrated fungicidal activity against certain yeasts. For instance, a solution of sodium abietate at a concentration of 1000 μmol/L was found to be fungicidal against Candida albicans nih.gov. The mechanisms underlying the antifungal action of abietic acid are thought to be multifaceted. One proposed mechanism involves the disruption of the fungal cell membrane, leading to increased permeability and loss of cellular integrity. Additionally, it is suggested that abietic acid may interfere with critical cell signaling pathways or inhibit enzymes that are essential for the synthesis of the fungal cell wall nih.gov.

Antiviral Mechanisms of Action

Abietic acid sodium salt is recognized for its properties as a natural emulsifier and surfactant chemimpex.com. This characteristic is pivotal to its potential antiviral mechanism against enveloped viruses. Enveloped viruses are characterized by a lipid bilayer envelope that is crucial for viral entry into host cells. Surfactants, particularly anionic surfactants, can disrupt these lipid bilayers, leading to the inactivation of the virus nih.gov. The mechanism of action is believed to involve the insertion of the surfactant molecules into the viral envelope, which compromises its structural integrity and can lead to its dissolution. This disruption of the envelope prevents the virus from successfully attaching to and fusing with host cells, thereby inhibiting infection. While direct studies on the interaction of abietic acid sodium salt with specific viral envelopes are limited, its inherent surfactant properties strongly suggest that it could act as an antiviral agent through this mechanism.

Anti-inflammatory and Immunomodulatory Pathways

Abietic acid has been shown to possess significant anti-inflammatory and immunomodulatory properties, acting through various cellular and molecular pathways.

One of the key anti-inflammatory mechanisms of abietic acid is the inhibition of prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages. However, its effect on the production of other inflammatory mediators such as nitrite, tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) has been observed to be weak.

Dehydroabietic acid (DAA), a related compound, has been found to suppress inflammatory responses by targeting key signaling kinases. Specifically, DAA inhibits the activity of proto-oncogene tyrosine-protein kinase (Src) and spleen tyrosine kinase (Syk) within the NF-κB signaling cascade, and transforming growth factor beta-activated kinase 1 (TAK1) in the AP-1 pathway.

Furthermore, abietic acid has demonstrated the ability to ameliorate sepsis-induced lung injury by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It also exhibits strong anti-inflammatory and anti-oxidative properties, as evidenced by its capacity to scavenge DPPH, ABTS, and NO radicals in a dose-dependent manner. In LPS-stimulated RAW264.7 macrophages, abietic acid has been shown to mitigate the inflammatory response, including the reduction of nitric oxide (NO) production and the downregulation of the iNOS-induced COX-2 mediated pathway and cytokine transcription.

Anti-inflammatory and Immunomodulatory Mechanisms of Abietic Acid and Related Compounds
CompoundMechanismKey FindingsReference
Abietic AcidInhibition of Prostaglandin E2 (PGE2) productionInhibited PGE2 production in LPS-treated macrophages.
Dehydroabietic AcidSuppression of Src, Syk, and TAK1 pathwaysSuppressed Src and Syk in the NF-κB cascade and TAK1 in the AP-1 cascade.
Abietic AcidInhibition of NF-κB signaling pathwayAmeliorated sepsis-induced lung injury.
Abietic AcidRadical scavenging and reduction of inflammatory mediatorsScavenged DPPH, ABTS, and NO radicals; reduced NO production and iNOS-induced COX-2 pathway activation in LPS-stimulated macrophages.

Inhibition of NF-κB Activation and Nuclear Translocation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammatory and immune responses. Abietic acid has been demonstrated to be a potent inhibitor of this pathway. nih.govnih.gov Mechanistically, abietic acid can abrogate the phosphorylation of IκB kinase (IKKα/β) and the subsequent phosphorylation and degradation of the inhibitory protein IκBα. nih.gov This action prevents the nuclear translocation of the p65 subunit of NF-κB. nih.gov By blocking the translocation of p65 to the nucleus, abietic acid effectively inhibits the transcription of NF-κB target genes, which include numerous pro-inflammatory mediators. nih.govnih.gov This inhibition of NF-κB activation is a central mechanism behind the anti-inflammatory effects observed with abietic acid. researchgate.netnih.gov

Suppression of Pro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-6, IL-1β)

A direct consequence of the inhibition of signaling pathways like MAPK and NF-κB by abietic acid is the suppression of pro-inflammatory cytokine production. Research has shown that abietic acid can significantly reduce the secretion of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). nih.govmdpi.com For instance, in in-vivo models of lipopolysaccharide (LPS)-induced inflammation, abietic acid treatment led to a decrease in the serum levels of TNF-α and IL-6. nih.gov Similarly, derivatives of abietic acid have been shown to inhibit the production of these cytokines in dendritic cells. mdpi.com

Below is a table summarizing the inhibitory effects of a related compound, Tetrahydroabietic Acid (THAA), on the production of pro-inflammatory cytokines in LPS-activated RAW264.7 macrophages, which is expected to be comparable to the effects of abietic acid and its sodium salt.

CytokineEffect of THAA TreatmentReference
TNF-αInhibited production nih.gov
IL-6Inhibited production nih.gov
IL-1βInhibited production nih.gov

Regulation of Nitric Oxide (NO) Production

While direct studies on abietic acid sodium salt are limited, research on related compounds provides insights into the potential regulation of nitric oxide (NO) production. Dehydroabietic acid, a related diterpene, has been shown to reduce NO production in macrophage cell lines. mdpi.com Furthermore, tetrahydroabietic acid, a reduced form of abietic acid, has been demonstrated to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. nih.gov This suggests that abietic acid and its sodium salt may exert anti-inflammatory effects by inhibiting the iNOS/NO pathway.

Activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ)

Abietic acid has been identified as a ligand and activator of Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a nuclear receptor that plays a critical role in the regulation of inflammation and lipid metabolism. nih.govresearchgate.net Studies have shown that abietic acid can act as a dual activator of PPARα and PPARγ. nih.gov The activation of PPARγ by abietic acid contributes to its anti-inflammatory effects, in part by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB. nih.gov This activation of PPARγ presents a distinct and significant mechanism for the biological activities of abietic acid and its derivatives. researchgate.netnih.gov

Inhibition of Myeloperoxidase (MPO) Activity

Myeloperoxidase (MPO) is an enzyme found in neutrophils that plays a role in oxidative stress and inflammation. Some studies have investigated the effect of abietic acid on MPO activity. One study indicated that the topical anti-inflammatory activity of abietic acid was associated with the inhibition of neutrophil infiltration, which was assessed by measuring MPO activity in inflamed tissues. nih.gov This suggests that abietic acid may indirectly reduce MPO activity by limiting the influx of neutrophils to the site of inflammation.

Interactions with Histamine Action and Eicosanoid Pathways

Research into the direct interaction of abietic acid sodium salt with histamine receptors is not extensively documented. However, the broader anti-inflammatory properties of abietic acid suggest potential indirect interactions with histamine-mediated pathways.

Regarding eicosanoid pathways, which are critical in inflammation, abietic acid has been shown to inhibit the production of prostaglandin E2 (PGE2) in macrophages. nih.gov PGE2 is a key product of the cyclooxygenase (COX) pathway. Furthermore, dehydroabietic acid has been reported to reduce the expression of COX-2. mdpi.com These findings suggest that abietic acid and its sodium salt may modulate the COX branch of the eicosanoid pathway.

Mechanisms in Neuroinflammation Amelioration

Neuroinflammation is a key factor in the progression of various neurodegenerative diseases, characterized by the activation of glial cells such as microglia and astrocytes. d-nb.infonih.gov Activated microglia and astrocytes release a variety of pro-inflammatory mediators, which can lead to neuronal damage. d-nb.infonih.gov The anti-inflammatory properties of abietic acid suggest a potential role for its sodium salt in mitigating neuroinflammation.

The activation of microglia and astrocytes can be triggered by various stimuli, including pathogens and cellular debris. d-nb.infonih.gov This activation leads to a cascade of inflammatory responses. While direct studies on abietic acid sodium salt's effect on neuroinflammation are limited, the known anti-inflammatory mechanisms of abietic acid provide a basis for its potential neuroprotective effects. Abietic acid has been shown to inhibit key inflammatory pathways, which could translate to a reduction in the production of neurotoxic inflammatory mediators by activated glial cells. nih.gov This modulation of glial cell activity could help to create a less hostile environment for neurons, potentially slowing the progression of neurodegenerative processes. The interaction between microglia and astrocytes is crucial in the neuroinflammatory response, and by influencing one or both of these cell types, abietic acid sodium salt could exert a beneficial effect. curealz.orgsemanticscholar.org

Regulatory Effects on Th17/Treg Cell Balance

The balance between T helper 17 (Th17) cells and regulatory T (Treg) cells is critical for maintaining immune homeostasis. frontiersin.org An imbalance, with a predominance of pro-inflammatory Th17 cells, is associated with various autoimmune diseases. nih.gov Dietary sodium has been identified as a factor that can influence this balance. nih.govnih.gov

This compound has been observed to ameliorate the balance of Th17/Treg cells. This regulatory effect is significant as Th17 cells are known to be highly pro-inflammatory, while Treg cells play a crucial role in controlling autoimmunity. nih.gov The differentiation of these T cell subsets is governed by distinct signaling pathways. frontiersin.org The presence of sodium ions can impact these pathways, potentially by affecting the cellular osmotic pressure and activating specific transcription factors. The modulation of the Th17/Treg ratio by this compound suggests a potential therapeutic application in autoimmune conditions characterized by an overactive Th17 response. The mechanism may involve the intricate interplay of signaling molecules and transcription factors that drive T cell differentiation, with the sodium salt of abietic acid acting as a key modulator. nih.govresearchgate.net

Impact on Lipopolysaccharide-Induced Macrophage Responses

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines and mediators. nih.gov This response is a critical part of the innate immune system's defense against infection, but excessive activation can lead to inflammatory damage. nih.govmdpi.com

Derivatives of abietic acid have been shown to interfere with the LPS-triggered activation of dendritic cells, which share many functional similarities with macrophages. mdpi.com This interference includes the inhibition of pro-inflammatory cytokine production. The mechanism likely involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is centrally involved in the inflammatory response to LPS. By inhibiting these signaling cascades, abietic acid derivatives can reduce the expression and release of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This suggests that abietic acid sodium salt could temper the inflammatory response of macrophages to bacterial endotoxins, which may be beneficial in conditions characterized by excessive inflammation. mdpi.commdpi.com

Antioxidant Mechanisms

Radical Scavenging Capabilities (e.g., DPPH, ABTS, NO)

Abietic acid has demonstrated the ability to scavenge various free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. The antioxidant capacity of abietic acid has been evaluated using several standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and nitric oxide (NO) radical scavenging assays.

The scavenging activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The ability of abietic acid to donate a hydrogen atom or an electron to these radicals neutralizes their reactivity, thereby preventing them from damaging cellular components.

Radical Scavenging Activity of Abietic Acid
RadicalIC50 (µg/mL)
DPPH109.14
ABTS49.82
NO166.49

Enhancement of Endogenous Antioxidant Systems

In addition to directly scavenging free radicals, abietic acid may also exert its antioxidant effects by enhancing the body's own endogenous antioxidant defense systems. This system includes a network of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.govoatext.com These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) generated during normal metabolic processes. researchgate.net

Some studies suggest that certain compounds can induce a mild level of oxidative stress, which in turn upregulates the expression and activity of these protective antioxidant enzymes. nih.gov Abscisic acid, for instance, has been shown to induce the synthesis of hydrogen peroxide, which can then stimulate the antioxidant defense system. nih.gov It is plausible that abietc acid could act through a similar mechanism, where a controlled increase in ROS leads to an adaptive response, strengthening the cellular antioxidant capacity. This enhancement of the endogenous antioxidant network provides a more robust and sustained protection against oxidative damage compared to direct radical scavenging alone.

Anticancer and Cytotoxic Mechanisms

Abietic acid has been investigated for its potential anticancer and cytotoxic activities, with research indicating that it can inhibit the growth of various cancer cell lines through multiple mechanisms. nih.govnih.gov

One of the primary mechanisms is the induction of apoptosis, or programmed cell death. Abietic acid can trigger both the intrinsic (mitochondrial-dependent) and extrinsic pathways of apoptosis. nih.gov In the intrinsic pathway, it can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. nih.gov In the extrinsic pathway, it can upregulate death receptors like Fas and their ligands, leading to the activation of a separate caspase cascade. nih.gov

Furthermore, abietic acid has been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, preventing cancer cells from proliferating. nih.govmdpi.com This is often accompanied by the downregulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.gov

Abietic acid also modulates several important signaling pathways that are often dysregulated in cancer. It has been shown to inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival, proliferation, and inflammation. nih.gov Additionally, it can interfere with the PI3K/AKT/mTOR pathway, another critical pathway involved in cell growth and survival. nih.gov By targeting these fundamental cellular processes and signaling networks, abietic acid and its derivatives demonstrate significant potential as anticancer agents. researchgate.net

Cytotoxic Activity of Abietic Acid Against Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
PC-9Non-small-cell lung cancer14.54
H1975Non-small-cell lung cancer19.97
MCF-7Breast cancerData not specified
Caco-2Colorectal cancerData not specified

Inhibition of Oncogenic Gene Expression (e.g., VEGF, TGF-β)

Abietic acid has demonstrated the ability to inhibit the expression of several oncogenic genes. This inhibitory action is linked to the downregulation of key signaling pathways. For instance, abietic acid can suppress the phosphorylation of IKKβ and IκB, which in turn prevents the translocation of NF-κB into the nucleus. This cascade of events leads to the downregulation of genes such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth-beta (TGF-β), ultimately inhibiting cancer cell proliferation.

Induction of Apoptosis via Specific Pathways (e.g., Fas, Caspase-8, PARP Cleavage)

A significant aspect of the anticancer activity of abietic acid is its capacity to induce apoptosis, or programmed cell death, through specific molecular pathways. Studies have shown that abietic acid can upregulate the expression of Fas and Fas ligand (FasL). The interaction between Fas and FasL is a critical step in initiating the extrinsic apoptosis pathway. This upregulation leads to the activation of caspase-8, an initiator caspase in this pathway. Activated caspase-8 then triggers a cascade of downstream events, including the cleavage of Poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis and signifies the dismantling of the cell. This extrinsic apoptosis pathway is one of the key mechanisms by which abietic acid exerts its cytotoxic effects on cancer cells.

Disruption of PI3K/AKT/mTOR Signaling

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Abietic acid has been found to interfere with this pathway. It has been observed to cause a dose-dependent decrease in the protein levels of PI3K and significantly inhibit the activation of Akt. By disrupting this pathway, abietic acid can effectively halt the pro-survival signals that are essential for cancer cell proliferation and survival. The inhibition of the PI3K/AKT/mTOR pathway is a key mechanism contributing to the anticancer effects of abietic acid.

Mechanisms in Cisplatin-Resistant Cancer Cell Lines

Cisplatin is a widely used chemotherapy drug, but the development of resistance is a major clinical challenge. Research has explored the potential of abietic acid in overcoming cisplatin resistance. In cisplatin-resistant nasopharyngeal carcinoma cells, abietic acid has been shown to inhibit proliferation, invasion, and migration. The underlying mechanism for this activity is linked to the inhibition of the PI3K/AKT/mTOR signaling pathway. By targeting this pathway, abietic acid can effectively suppress the growth of cancer cells that have developed resistance to cisplatin, suggesting its potential as a therapeutic agent in combination with or as an alternative to conventional chemotherapy in resistant cancers. whuhzzs.com

Enzyme Inhibition and Functional Modulation

Beyond its effects on signaling pathways, abietic acid also directly interacts with and inhibits specific enzymes, leading to functional changes within the cell.

Abietic acid has been identified as an inhibitor of two important membrane-bound enzymes: (Na+ + K+)-ATPase and (H+ + K+)-ATPase. tandfonline.com (Na+ + K+)-ATPase, also known as the sodium-potassium pump, is essential for maintaining the electrochemical gradients across the cell membrane of animal cells. (H+ + K+)-ATPase is responsible for acid secretion in the stomach. Abietic acid has been shown to inhibit both of these ATPases at low concentrations. tandfonline.com

The table below summarizes the inhibitory concentrations (IC50) of abietic acid on these enzymes from different sources.

Enzyme SourceIC50 (µg/mL)IC50 (M)
(Na+ + K+)-ATPase (Porcine cerebral cortex)8.62.85 x 10⁻⁵
(Na+ + K+)-ATPase (Dog kidney)5.91.96 x 10⁻⁵
(H+ + K+)-ATPase1.755.80 x 10⁻⁶

The non-specific inhibition of both (Na+ + K+)-ATPase and (H+ + K+)-ATPase by abietic acid suggests a broader mechanism of action beyond specific binding to the enzyme's active site. It is proposed that abietic acid, as a lipophilic terpenoid, induces a disorganization of the cell membrane constitution. tandfonline.com This disruption of the lipid bilayer can alter the microenvironment of membrane-bound enzymes, leading to a loss of their activity. This proposed mechanism suggests that the primary mode of action for the enzyme inhibitory effects of abietic acid may be its interference with the structural integrity of the cell membrane. tandfonline.com

Inhibition of Testosterone 5α-reductase

Testosterone 5α-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT). wikipedia.orgwebmd.com The inhibition of this enzyme is a key therapeutic strategy for managing androgen-dependent conditions. nih.govmdpi.comnih.gov Abietic acid, a diterpene resin acid, has been identified as a potent natural inhibitor of testosterone 5α-reductase. semanticscholar.orgresearchgate.net

Mechanistically, the inhibitory action of abietic acid is thought to stem from its structural characteristics, potentially acting as a transition state analogue inhibitor. semanticscholar.org The process of 5α-reductase inhibition is complex, typically involving the binding of the cofactor NADPH to the enzyme, followed by the substrate, testosterone. wikipedia.org Inhibitors can interfere with this process at different stages. Nonsteroidal inhibitors, like abietic acid, are of particular interest due to their distinct chemical structures compared to steroidal inhibitors like finasteride.

Research has highlighted the crucial role of the carboxyl group in the inhibitory activity of abietic acid. Studies comparing abietic acid to its esterified form, methyl abietate, showed that the latter was substantially inactive against the enzyme. This indicates that the negatively charged anionic carboxyl group is an important structural feature for the inhibitory activity. semanticscholar.org This finding is directly relevant to Abietic Acid Sodium Salt, which possesses this anionic carboxylate group.

Further investigations involving other diterpene resin acids, such as pimaric acid and neoabietic acid, demonstrated that they were as active as abietic acid. This reinforces the significance of the anionic carboxyl moiety for effective inhibition of testosterone 5α-reductase. semanticscholar.org These nonsteroidal, anionic diterpenes from natural origins represent a promising class of compounds for targeting this enzyme. semanticscholar.org

Research Findings on Testosterone 5α-reductase Inhibition

The following table summarizes the comparative inhibitory activity of abietic acid and related diterpene resin acids against testosterone 5α-reductase, as identified in scientific research.

CompoundChemical ClassInhibitory Activity vs. Testosterone 5α-reductaseKey Structural Feature for Activity
Abietic AcidDiterpene Resin AcidPotent InhibitorAnionic Carboxyl Group
Pimaric AcidDiterpene Resin AcidActive (Comparable to Abietic Acid)Anionic Carboxyl Group
Neoabietic AcidDiterpene Resin AcidActive (Comparable to Abietic Acid)Anionic Carboxyl Group
Methyl AbietateDiterpene Resin Acid EsterSubstantially InactiveEsterified Carboxyl Group (Lacks Anionic Charge)

Research Applications and Emerging Avenues

Role in Antimicrobial Resistance Modulation

The rise of multidrug-resistant (MDR) pathogens presents a significant global health challenge. Researchers are investigating compounds that can counteract resistance mechanisms, and abietic acid has shown potential in this area. Its salt form, sodium abietate, is studied for its improved solubility and potential application in aqueous systems.

One of the primary ways bacteria develop resistance is by actively expelling antibiotics from the cell using efflux pumps. Abietic acid has demonstrated promising activity against strains of Staphylococcus aureus that overexpress specific efflux pumps, suggesting it may act as an efflux pump inhibitor (EPI).

Research has shown that abietic acid exhibits activity against S. aureus strains that overexpress the NorA efflux pump (SA-1199B) and the MepA efflux pump (SA-K2068). nih.gov This suggests a direct interference with the function of these pumps, leading to a reduction in bacterial resistance. nih.gov While the precise mechanism is still under investigation, one hypothesis is that abietic acid may disrupt the efflux pump mechanism, which is a critical component in bacterial drug resistance. researchgate.net This inhibitory action could restore the efficacy of antibiotics that are normally expelled by these pumps. nih.gov

Beyond direct inhibition of resistance mechanisms, abietic acid has been shown to work synergistically with conventional antibiotics, enhancing their efficacy against resistant bacterial strains. This combination approach could potentially lower the required dosage of antibiotics and combat established resistance.

Studies have demonstrated a significant synergistic effect when abietic acid is combined with antibiotics such as ampicillin, gentamicin, and ciprofloxacin (B1669076) against multiresistant bacterial strains. nih.gov A notable example is its interaction with oxacillin (B1211168) against methicillin-resistant Staphylococcus pseudintermedius (MRSP). A checkerboard assay, used to determine synergistic interactions, revealed that abietic acid increases the susceptibility of MRSP strains to oxacillin. nih.gov In one study, the minimum inhibitory concentration (MIC) of oxacillin for MRSP was 10 μg/mL; however, when combined with abietic acid, the MIC was reduced to 2.5 μg/mL. nih.gov

Table 1: Synergistic Activity of Abietic Acid with Antibiotics

Antibiotic Target Organism Observed Effect Reference
Oxacillin Methicillin-Resistant S. pseudintermedius (MRSP) Increased susceptibility; reduced oxacillin MIC from 10 μg/mL to 2.5 μg/mL. nih.gov
Ampicillin Multiresistant bacterial strains Synergistic effect, leading to a decrease in bacterial resistance. nih.gov
Gentamicin Multiresistant bacterial strains Synergistic effect, leading to a decrease in bacterial resistance. nih.gov

Contributions to Anti-inflammatory Research

Abietic acid and its derivatives are known to possess anti-inflammatory properties. researchgate.netmdpi.com Research is ongoing to understand its potential in various inflammation-related disease models.

Currently, there is a lack of direct research investigating the application of abietic acid sodium salt in animal models of traumatic brain injury (TBI). However, related compounds and source materials suggest this could be a potential avenue for future research. Inflammation is a key component of the secondary injury cascade following TBI. nih.gov The neuroprotective effects of abietic acid have been noted in other contexts, such as Alzheimer's disease models, which share pathways involving neuroinflammation. nih.gov

Furthermore, dehydroabietic acid, a closely related abietane (B96969) diterpenoid, has been shown to protect against cerebral ischaemia-reperfusion injury by modulating microglia-mediated neuroinflammation. nih.gov Additionally, an extract from French maritime pine bark, a natural source of resin acids, demonstrated anti-inflammatory and neuroprotective effects in a clinical trial with TBI patients. nih.gov These findings suggest that the anti-inflammatory properties of abietane diterpenoids could be beneficial in mitigating the neuroinflammation that follows traumatic brain injury, warranting further investigation.

The efficacy of abietic acid has been confirmed in preclinical models of psoriasis, a chronic inflammatory skin disease. Specifically, its effects have been studied in the imiquimod (B1671794) (IMQ)-induced psoriasis-like inflammation model in BALB/c mice. nih.govpreprints.org

In these studies, oral administration of abietic acid led to significant improvements in psoriatic markers. preprints.org Key findings include a reduction in the Psoriasis Area Severity Index (PASI) scores and a regulation of the balance between Th17 and Treg cells in the spleen. nih.govpreprints.org Furthermore, abietic acid treatment resulted in the downregulation of key inflammatory serum cytokines. nih.govpreprints.org

Table 2: Effects of Abietic Acid in Psoriasis-like Inflammation Mouse Model

Parameter Method of Assessment Result of Abietic Acid Administration Reference
Skin Inflammation Psoriasis Area Severity Index (PASI) Reduction in PASI scores. nih.govpreprints.org
Immune Cell Balance Flow Cytometry (Spleen) Ameliorated the balance of Th17/Treg cells. nih.govpreprints.org

Diabetic nephropathy is a serious complication of diabetes mellitus, characterized by inflammation and oxidative stress in the kidneys. Research has explored the protective effects of abietic acid in animal models of this condition.

In studies using rats with induced type-2 diabetes, abietic acid treatment was found to mitigate the progression of nephropathy. mdpi.com The compound helps to counteract several pathological processes in the kidney, including oxidative stress, inflammation, fibrosis, and apoptosis. mdpi.comyoutube.com Molecular analysis revealed that abietic acid treatment decreases kidney inflammation markers such as NF-kB p65, IL-1β, IL-6, and TNF-α. youtube.com It also reduces fibrosis markers like TGF-β1. youtube.com These findings indicate that abietic acid helps mitigate the development of diabetic nephropathy by addressing its underlying inflammatory and oxidative insults. mdpi.com

Advanced Drug Delivery System Research

Abietic acid sodium salt is being investigated for its application in advanced drug delivery systems, particularly in the formulation of biocompatible microemulsions and emulgels. nih.govsemanticscholar.org These systems are designed to enhance the therapeutic efficacy of active compounds by improving their solubility, stability, and skin permeation. semanticscholar.org Microemulsions are thermodynamically stable, transparent, and low-viscosity systems of oil, water, and surfactants. frontiersin.org Emulgels are a combination of an emulsion and a gel, offering the advantages of both systems, such as good spreadability, moisturizing properties, and controlled release. nih.gov

Research has demonstrated that abietic acid can be successfully formulated into stable, biocompatible emulgels and microemulsions. nih.govsemanticscholar.org These formulations have shown high antioxidant activity. nih.gov A key finding is that emulgels can significantly prolong the release of abietic acid, which is a critical factor for sustained therapeutic action. nih.govsemanticscholar.org The viscosity of the formulation plays a crucial role; an increase in viscosity generally leads to a decrease in the drug permeation rate through the skin. semanticscholar.org

Studies using Strat-M® skin-modelling membranes have quantified the release and permeation of abietic acid from these advanced formulations. nih.govresearchgate.net The apparent permeability coefficient (Papp) was found to be higher for microemulsions compared to the more viscous emulgels, highlighting the tunable nature of these delivery systems. semanticscholar.org The high healing efficiency observed in wound models using these formulations is attributed to a combination of the anti-inflammatory action of abietic acid and the antibacterial properties of the formulation components. nih.govsemanticscholar.org

Formulation Type Key Characteristics Impact on Drug Delivery
Microemulsion Thermodynamically stable, low viscosity.Can dissolve higher concentrations of abietic acid; higher permeability coefficient (Papp) compared to emulgels. semanticscholar.org
Emulgel Combination of emulsion and gel; higher viscosity.Significantly prolongs the release of abietic acid; lower permeability coefficient (Papp) due to higher viscosity. nih.govsemanticscholar.org

Industrial Process Optimization

In the kraft chemical recovery process used in pulp mills, the evaporation of black liquor is a critical, energy-intensive step. researchgate.netresearchgate.net A significant operational challenge in this process is the fouling of evaporator surfaces by sodium salts, primarily sodium carbonate and sodium sulfate (B86663). researchgate.netresearchgate.net This fouling, also known as scaling, reduces heat transfer efficiency and can lead to equipment plugging. researchgate.net

Recent research and mill experience have shown that the addition of streams containing resin and fatty acids, such as tall oil soap which contains sodium salts of resin acids like abietic acid, can mitigate this sodium salt fouling. researchgate.netresearchgate.net Studies using model solutions in bench-top scaling setups have confirmed that low concentrations of abietic acid can inhibit sodium salt fouling. researchgate.netresearchgate.net This inhibitory effect is observed both during the initial nucleation phase and in the presence of an already stable crystal population. researchgate.net The addition of tall oil soap or alkalized tall oil brine has been found to effectively inhibit the formation of these scales. researchgate.net

Beyond inhibiting initial nucleation, abietic acid also influences the dynamics of the existing crystal population in the black liquor. researchgate.netresearchgate.net Even after nucleation has occurred, the growth and agglomeration of existing crystals contribute to the buildup of scale. Low concentrations of abietic acid have been shown to inhibit fouling even when a stable crystal population is present. researchgate.net This suggests that the compound may act as a crystal growth modifier. By adsorbing onto the surfaces of existing sodium salt crystals, it can hinder their growth into larger, more problematic agglomerates. This results in a finer crystal size and a looser, clay-like scale structure, as opposed to the hard, mineral-like scales that form in its absence. researchgate.net This alteration in crystal habit and scale structure can make the deposits easier to remove and less detrimental to the heat transfer process.

Inhibition of Sodium Salt Fouling in Chemical Recovery Systems

Development of Eco-friendly Materials Research

In the ongoing effort to mitigate the environmental impact of petroleum-based plastics, significant research has been directed towards the creation and enhancement of eco-friendly materials. A primary focus within this field is the improvement of biodegradable polymers derived from renewable resources. These bioplastics offer a promising alternative, but often require modification to achieve the desired physical and chemical properties for widespread application. One area of exploration involves the use of natural additives to augment the performance and accelerate the degradation of these materials.

Exploration in Biodegradable Plastic Formulations

The incorporation of natural additives into biodegradable plastic formulations is a key strategy for developing sustainable materials with tailored properties. Among the various natural additives, derivatives of rosin (B192284), a resin obtained from pine trees, have garnered interest due to their bio-based origin and potential to modify polymer characteristics. Rosin is primarily composed of resin acids, with abietic acid being a major constituent. The sodium salt of abietic acid, Abietic Acid Sodium Salt, presents an interesting candidate for investigation as an additive in biodegradable plastics such as Polylactic Acid (PLA) and Thermoplastic Starch (TPS).

While comprehensive research specifically detailing the effects of Abietic Acid Sodium Salt on the properties of biodegradable plastics is limited in publicly available scientific literature, the broader study of rosin and its derivatives as compatibilizers and modifiers provides a foundation for understanding their potential role. For instance, in blends of PLA and TPS, which are often incompatible, rosin-based additives could theoretically improve the interfacial adhesion between the two polymer phases. This enhancement would lead to a more homogenous material with improved mechanical strength and flexibility. The inherent biodegradability of a rosin-based salt would also align with the goal of creating fully compostable materials.

The potential for Abietic Acid Sodium Salt to act as a nucleating agent is another area of interest. Nucleating agents can accelerate the crystallization rate of polymers like PLA, which can in turn affect their thermal and mechanical properties, potentially leading to materials with higher heat resistance and stiffness.

To illustrate the potential impact of Abietic Acid Sodium Salt on biodegradable plastics, the following data table presents hypothetical research findings based on typical effects of additives in polymer blends. It is important to note that this table is for illustrative purposes and is not based on documented experimental results for this specific compound.

PropertyPLA/TPS Blend (Control)PLA/TPS with 1% Abietic Acid Sodium SaltPLA/TPS with 3% Abietic Acid Sodium Salt
Tensile Strength (MPa)25.428.130.5
Elongation at Break (%)3.24.55.1
Young's Modulus (GPa)1.51.61.7
Glass Transition Temperature (°C)60.259.859.5
Biodegradation (Weight Loss % in 90 days)354250

Further dedicated research is essential to fully elucidate the specific effects of Abietic Acid Sodium Salt on the properties of various biodegradable plastic formulations. Such studies would provide valuable data on its efficacy as a compatibilizer, nucleating agent, and biodegradation accelerator, contributing to the development of next-generation sustainable materials.

Advanced Research Methodologies and Techniques

In Vitro Cellular and Biochemical Assays

In vitro assays are essential first steps in characterizing the biological profile of a compound. They offer a controlled environment to study specific interactions and effects, providing foundational data that may guide further research.

Currently, specific studies detailing the cytotoxicity of Abietic Acid Sodium Salt using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays or other standardized cytotoxicity screening protocols on various cell lines are not extensively available in the reviewed scientific literature. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity. While research exists on the parent compound, abietic acid, dedicated cytotoxicity profiles for its sodium salt are a potential area for future investigation.

Abietic Acid Sodium Salt has been the subject of antimicrobial susceptibility testing to determine its efficacy against various pathogenic microorganisms. These tests determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism. Further tests determine the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC), the lowest concentrations that result in microbial death.

Research has shown that Abietic Acid Sodium Salt exhibits antimicrobial action against both Gram-positive and Gram-negative bacteria, as well as yeasts. In one study, the MIC for the Gram-negative bacterium Escherichia coli was found to be 7.8 µmol/L. For the Gram-positive bacterium Listeria monocytogenes and the yeast Candida albicans, the MIC was determined to be 1000 µmol/L.

Subsequent testing revealed that at a concentration of 1000 µmol/L, Abietic Acid Sodium Salt demonstrated bactericidal activity against L. monocytogenes and fungicidal activity against C. albicans, as no colony growth was observed in MBC and MFC tests. However, it showed bacteriostatic activity against E. coli, meaning it inhibited growth without killing the organism at the tested concentrations. These findings highlight the potential of Abietic Acid Sodium Salt as an effective antimicrobial agent.

MicroorganismStrainTest TypeResulting Concentration (µmol/L)Activity Type
Escherichia coliATCC 25922MIC7.8Bacteriostatic
Listeria monocytogenesATCC 19111MIC1000-
Listeria monocytogenesATCC 19111MBC1000Bactericidal
Candida albicansATCC 90028MIC1000-
Candida albicansATCC 90028MFC1000Fungicidal

The disk diffusion assay is another method used to evaluate the antimicrobial properties of a substance. In this test, a paper disk impregnated with the test compound is placed on an agar (B569324) plate that has been inoculated with a specific microorganism. The compound diffuses from the disk into the agar, and if it is effective against the microbe, a clear zone of inhibition where growth is prevented will appear around the disk.

Abietic Acid Sodium Salt has been evaluated using the disk diffusion method against several bacterial strains. In these assays, the performance of the salt was compared to the standard antibiotic, Tetracycline. The results indicated that Abietic Acid Sodium Salt demonstrated antimicrobial action against Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Salmonella enterica Typhimurium.

Notably, the compound showed a high potential for inhibition against S. enterica, with a calculated inhibition index of 1.17 when compared to Tetracycline. For the other bacterial strains tested, the inhibition values were found to be above 40% of the control antibiotic.

Bacterial StrainGram TypeControl AntibioticObserved Inhibition
Staphylococcus aureusGram-positiveTetracyclineInhibition value >40% of control
Listeria monocytogenesGram-positiveTetracyclineInhibition value >40% of control
Escherichia coliGram-negativeTetracyclineInhibition value >40% of control
Salmonella enterica TyphimuriumGram-negativeTetracyclineHigh inhibition potential (Inhibition Index: 1.17 vs. control)

Enzymatic activity assays are performed to determine the effect of a compound on specific enzymes, revealing potential mechanisms of action, such as inhibition or activation. While the broader class of diterpenoids, including abietic acid, has been studied for various biological activities, specific research detailing the effects of Abietic Acid Sodium Salt on particular enzymatic pathways is limited in the available literature. Future studies could explore its interaction with enzymes relevant to inflammation, microbial pathogenesis, or other cellular processes.

Radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, are used to measure the antioxidant potential of a compound. These tests quantify the ability of a substance to neutralize stable free radicals. There is a lack of specific studies focused on the radical scavenging or antioxidant properties of Abietic Acid Sodium Salt itself. Research into the parent abietic acid has shown antioxidant activity, suggesting that its sodium salt could be a candidate for similar evaluations.

In Vivo Animal Models for Disease Pathogenesis Studies

In vivo animal models are critical for understanding the potential therapeutic effects and mechanisms of a compound in a complex biological system. These studies can provide insights into how a substance affects the pathogenesis of various diseases. While the promising in vitro antimicrobial results for Abietic Acid Sodium Salt have been noted to support the design of future in vivo tests, published studies using animal models to investigate its specific role in disease pathogenesis were not identified in the reviewed literature. Such research would be a valuable next step in characterizing the compound's biological profile.

Inflammatory Models

The anti-inflammatory properties of abietic acid are frequently investigated using models that mimic inflammatory diseases. A common in vitro model involves the use of lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. In this model, LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response, characterized by the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines. Studies have shown that pretreatment with abietic acid can dose-dependently decrease the production of these inflammatory mediators nih.gov.

In vivo, the 2,4-dinitrochlorobenzene (DNCB)-treated BALB/c mouse model is utilized to simulate atopic dermatitis, a chronic inflammatory skin disease. Application of DNCB induces skin lesions, increases the dermatitis score, and elevates immunoglobulin E (IgE) concentrations. Research has demonstrated that topical application of a cream containing abietic acid can significantly ameliorate these symptoms, indicating its potential to mitigate inflammatory skin conditions nih.gov.

Neurological Injury Models

Research into the neurological effects of abietic acid has highlighted its potential in models of neurological dysfunction, rather than acute injury. Studies have identified its anticonvulsant activity in the Maximal Electroshock Test in animal models researchgate.net. This test induces seizures via electrical stimulation, and the ability of a compound to prevent or delay seizure onset is a measure of its anticonvulsant potential. While direct application in traumatic neurological injury models is not extensively documented in the available literature, its activity in seizure models suggests a modulatory effect on neuronal excitability. Further research also points towards potential neuroprotective activities, which could be relevant in the context of various neurological diseases researchgate.netnih.gov.

Metabolic Disease Models

The role of abietic acid in metabolic diseases has been investigated using cell-based models. One such model is a hyperuricemia model established using human embryonic kidney 293T (HEK293T) cells induced with uric acid. Hyperuricemia, an excess of uric acid in the blood, is a precursor to gout and is associated with metabolic syndrome. In this model, transcriptomics analysis revealed that abietic acid could modulate purine (B94841) metabolism, suggesting a mechanism for its potential anti-hyperuricemia effects mdpi.com.

Furthermore, abietic acid has been identified as a ligand for peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and lipid metabolism selleckchem.com. Studies in 3T3-L1 adipocytes and RAW264.7 macrophages, which are crucial cellular models for studying metabolic functions, show that abietic acid can regulate the expression of PPARγ target genes. This indicates its potential utility in studying and possibly modulating conditions like obesity and atherosclerosis selleckchem.com.

Molecular Biology Techniques

To understand the subcellular and molecular mechanisms through which abietic acid sodium salt exerts its effects, researchers rely on a suite of powerful molecular biology techniques.

Western Blotting for Protein Expression and Phosphorylation Analysis

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. In the context of abietic acid research, it has been instrumental in revealing changes in protein expression that underpin its anti-inflammatory effects. For instance, in studies using LPS-activated macrophages and animal models of atopic dermatitis, Western blotting has been used to measure the expression levels of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Results consistently show that abietic acid treatment leads to a significant reduction in the expression of these proteins nih.gov.

This technique is also crucial for studying signaling pathways. For dehydroabietic acid, a related compound, Western blotting has been used to analyze the phosphorylation status of key proteins in the NF-κB and AP-1 signaling cascades, such as IκBα and various kinases. By showing that the compound inhibits the phosphorylation of these signaling molecules, researchers can pinpoint the specific pathways being modulated mdpi.com.

Table 1: Effect of Abietic Acid on iNOS and COX-2 Protein Expression in DNCB-Treated Mouse Skin

Treatment GroupRelative iNOS ExpressionRelative COX-2 Expression
ControlLowLow
DNCB-Treated (Vehicle)HighHigh
DNCB + Abietic AcidSignificantly ReducedSignificantly Reduced
Data synthesized from findings reported in studies on inflammatory models nih.gov.

ELISA for Cytokine and Inflammatory Marker Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of soluble proteins, such as cytokines and chemokines, in biological fluids like cell culture supernatants or serum mdpi.com. This technique is central to evaluating the immunomodulatory effects of abietic acid. In studies involving LPS-stimulated dendritic cells or macrophages, researchers use ELISA to measure the levels of various pro-inflammatory cytokines.

The results from these assays have demonstrated that abietic acid and its derivatives can significantly and dose-dependently inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) nih.govmdpi.com. This provides quantitative evidence of the compound's anti-inflammatory activity at the protein level.

Table 2: Effect of Tetrahydroabietic Acid (THAA) on Pro-inflammatory Cytokine Production in LPS-Activated Macrophages

CytokineLPS Only (pg/mL)LPS + THAA (40 µg/mL) (pg/mL)% Inhibition
TNF-α~3000~1500~50%
IL-1β~120~60~50%
IL-6~1800~900~50%
Approximate data synthesized from graphical representations in scientific literature nih.gov.

Gene Expression Analysis (e.g., qPCR, RNA-seq)

To investigate how abietic acid affects cellular function at the genetic level, researchers employ gene expression analysis techniques. Quantitative real-time polymerase chain reaction (qPCR) is used to measure the expression of specific target genes. For example, in the DNCB-induced atopic dermatitis model, RT-qPCR was used to measure the messenger RNA (mRNA) levels of iNOS and COX-2 in skin tissue. The findings corroborated the Western blot data, showing that abietic acid treatment significantly suppressed the transcription of these pro-inflammatory genes nih.gov.

For a broader, more unbiased view of gene expression changes, RNA sequencing (RNA-seq) is utilized. This powerful technique allows for the analysis of the entire transcriptome of a cell or tissue. In the study on the hyperuricemia cell model, RNA-seq was performed on uric acid-stimulated HEK293T cells treated with abietic acid. The bioinformatic analysis of the RNA-seq data identified numerous differentially expressed genes (DEGs) involved in purine metabolism, providing comprehensive insight into the compound's mechanism of action and revealing that its effects were largely opposite to those induced by uric acid mdpi.com.

Microbiological and "Omics" Approaches

Modern microbiological and "omics" technologies are crucial for understanding how abietic acid sodium salt and its parent compound, abietic acid, interact with biological systems, particularly microorganisms and the complex gut microbiome.

Electron microscopy, particularly Scanning Electron Microscopy (SEM), is a fundamental technique for characterizing the physical form of abietic acid sodium salt and visualizing its effects on microbial morphology.

In studies detailing the synthesis of sodium abietate, SEM has been employed to analyze the topography and structure of the resulting salt powder. This characterization is a critical step in quality control and in understanding the physical properties of the compound before biological testing. researchgate.net

More critically, SEM is used to observe the direct impact of abietane (B96969) compounds on the cellular integrity of microorganisms. In a study investigating the effects of the parent compound, abietic acid, on the cariogenic bacterium Streptococcus mutans, SEM was used to analyze bacterial membrane morphology after treatment. The analysis revealed that abietic acid caused minimal damage to the bacterial membrane, an observation consistent with a bacteriostatic (growth-inhibiting) rather than a bactericidal (cell-killing) mechanism of action against this particular species. nih.gov This fine-structural evidence is invaluable for elucidating how the compound exerts its antimicrobial effects.

Table 1: Application of Electron Microscopy in Abietic Acid Research

Technique Application Subject Key Findings Reference
Scanning Electron Microscopy (SEM) Structural Characterization This compound Powder Visualization of surface topography and particle morphology. researchgate.net
Scanning Electron Microscopy (SEM) Assessment of Antimicrobial Effect Streptococcus mutans Revealed minimal damage to the bacterial membrane, suggesting a bacteriostatic mode of action. nih.gov

The study of the gut microbiome's response to chemical compounds is a rapidly advancing field. High-throughput 16S ribosomal RNA (rRNA) gene sequencing is a standard technique used to profile the composition and diversity of the gut microbiota. This method allows researchers to identify and quantify the relative abundance of different bacterial taxa following exposure to a substance.

While research on abietic acid sodium salt is specific, a key study on its parent compound, abietic acid, has demonstrated its significant impact on gut microbiota composition in a mouse model of psoriasis-like inflammation. researchgate.netnih.gov Oral administration of abietic acid was found to modulate the gut microbial community. Specifically, 16S rRNA gene sequencing revealed that treatment with abietic acid led to a decrease in the relative abundance of inflammation-related bacterial genera, such as Anaerotruncus and Christensenella. researchgate.netnih.gov Conversely, the abundance of other genera, including Kurthia, Citrobacter, and Klebsiella, was increased. researchgate.netnih.gov Correlation analysis further linked these shifts in the microbiota to the amelioration of inflammatory markers, suggesting that the therapeutic effects of abietic acid may be, in part, mediated by its influence on the gut microbiome. researchgate.netnih.gov

Computational and In Silico Modeling

Computational techniques, including molecular modeling and predictive algorithms, offer powerful, resource-efficient methods to predict and explain the biological activity of compounds like abietic acid sodium salt. These in silico approaches can guide further experimental research.

Molecular docking and molecular dynamics (MD) simulations are computational tools used to predict how a ligand (like abietate) binds to a target protein and to study the stability of the resulting complex. Docking predicts the preferred orientation and binding affinity, while MD simulates the movement of atoms over time, providing insights into the flexibility and dynamics of the interaction.

These methods have been applied to abietic acid to elucidate its antimicrobial mechanisms. One study focused on its potential to inhibit bacterial efflux pumps, which are proteins that bacteria use to expel antibiotics, leading to drug resistance. researchgate.netfaculdadececape.edu.br Molecular docking and MD simulations were used to evaluate the interaction of abietic acid with the NorA and MepA efflux pumps from Staphylococcus aureus. researchgate.netfaculdadececape.edu.br The results indicated that abietic acid could bind to these pumps, mediated by hydrogen bonds and hydrophobic interactions, suggesting a mechanism by which it could act as an antibiotic adjuvant or resistance breaker. faculdadececape.edu.br

Another study used molecular docking to assess the interaction between synthetic derivatives of abietic acid and the TEM-12 protein receptor from Escherichia coli, further exploring the antibacterial potential of the abietane scaffold. nih.gov

Table 2: In Silico Docking and Simulation Studies of Abietic Acid

Technique Target Protein(s) Organism Purpose of Study Key Finding Reference
Molecular Docking & MD Simulation NorA, MepA Efflux Pumps Staphylococcus aureus To validate interaction and potential inhibition of antibiotic resistance mechanism. Abietic acid binds to efflux pumps via hydrogen and hydrophobic interactions, suggesting potential as a resistance breaker. researchgate.netfaculdadececape.edu.br
Molecular Docking TEM-12 Protein Receptor Escherichia coli To determine interactions of abietane derivatives with a bacterial protein. Demonstrated binding potential, guiding the synthesis of novel antibacterial agents. nih.gov

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational technique that correlates the chemical structure of compounds with their biological activity. By analyzing a dataset of molecules with known activities, QSAR models can be developed to predict the activity of new, untested compounds.

While no specific QSAR models for abietic acid sodium salt have been published, the methodology is highly applicable. Researchers have successfully used QSAR to model the antibacterial activity of other natural compounds like monoterpenes. scholarsresearchlibrary.com A typical QSAR workflow involves:

Data Collection: Assembling a dataset of abietane diterpenoids with experimentally measured antimicrobial activity (e.g., Minimum Inhibitory Concentration). nih.govnih.govstrath.ac.uk

Descriptor Calculation: Calculating various physicochemical and structural properties (descriptors) for each molecule.

Model Building: Using statistical methods to build a mathematical model that links the descriptors to the observed activity.

Validation: Rigorously testing the model's predictive power on an external set of compounds.

Such a model could be used to screen virtual libraries of abietic acid derivatives to identify candidates with potentially enhanced antimicrobial or antibiofilm activity, thereby prioritizing synthetic efforts and streamlining the discovery of more potent agents. researchgate.net

Future Directions and Unexplored Research Avenues

Comprehensive Mechanistic Elucidation of Less Understood Activities

Abietic acid and its sodium salt have been reported to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anti-ulcer properties. nih.govuv.es However, the precise molecular pathways through which abietic acid sodium salt exerts these effects are not fully understood. Future research must prioritize the in-depth elucidation of these mechanisms.

For instance, while its efficacy against various bacterial and fungal strains is established, the specific cellular targets are yet to be definitively identified. nih.govnih.gov It is known to exhibit bacteriostatic activity against some microbes and bactericidal or fungicidal action against others. nih.govmdpi.com A crucial avenue of investigation is to determine how it disrupts microbial cell membranes, inhibits essential enzymes, or interferes with genetic processes. Understanding these fundamentals is critical for its development as a reliable antimicrobial agent, especially in the context of growing antibiotic resistance. nih.govmdpi.com

Table 1: Known Biological Activities and Gaps in Mechanistic Understanding

Biological ActivityObserved EffectKey Gaps in Mechanistic UnderstandingPotential Research Approaches
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). nih.govnih.gov- Specific molecular targets (e.g., enzymes, membrane proteins).
  • Mechanism of membrane disruption or permeabilization.
  • Basis for differential bacteriostatic vs. bactericidal activity.
  • - Proteomics to identify protein binding partners.
  • Transcriptomics to analyze gene expression changes in microbes.
  • Biophysical assays to study membrane interaction.
  • Anti-inflammatoryDemonstrated in various models (activity noted for abietic acid). uv.esnih.gov- Specific inflammatory pathways modulated (e.g., NF-κB, MAPK).
  • Interaction with key inflammatory mediators (e.g., cytokines, prostaglandins).
  • - In vitro assays with immune cells (macrophages, lymphocytes).
  • Western blot and qPCR to measure inflammatory marker expression.
  • AnticancerCytotoxic effects observed against certain cancer cell lines (activity noted for abietic acid derivatives). nih.govuv.es- Pro-apoptotic pathways induced.
  • Effects on cell cycle regulation.
  • Potential for anti-metastatic or anti-angiogenic activity.
  • - Cell cycle analysis and apoptosis assays (e.g., flow cytometry).
  • Kinase activity profiling.
  • In vivo studies using xenograft models.
  • Targeted Derivative Synthesis for Enhanced Specificity

    The chemical structure of abietic acid, with its tricyclic diterpenoid core, carboxylic acid group, and conjugated double bonds, offers numerous sites for modification. wikipedia.org Targeted synthesis of derivatives is a promising strategy to enhance the therapeutic specificity and potency of the parent compound. Research has already shown that simple modifications, such as converting the carboxylic acid to an ester or an aldehyde, can significantly alter biological activity, sometimes leading to increased cytotoxicity against tumor cells or enhanced antifungal effects. uv.esnih.gov

    Future synthetic efforts should focus on a structure-activity relationship (SAR) approach. This involves systematically modifying different parts of the abietane (B96969) skeleton and evaluating the impact on specific biological targets. Key areas for modification could include:

    The Carboxyl Group (C18): Esterification or amidation could improve cell permeability and modulate activity.

    The Ring System: Aromatization of the C ring, as seen in dehydroabietic acid, alters the geometry and electronic properties of the molecule, which can lead to different biological profiles. uv.esmdpi.com

    Introduction of New Functional Groups: Adding hydroxyl, keto, or halogen groups at various positions on the rings could create new interaction points with biological targets, potentially increasing binding affinity and specificity.

    The goal of this research is to design derivatives that exhibit high efficacy against a specific target (e.g., a bacterial enzyme or a cancer cell receptor) with minimal off-target effects.

    Table 2: Examples of Abietic Acid Derivatives and Biological Activity Modulation

    DerivativeModificationObserved Change in ActivityReference
    Methyl abietateEsterification of the C18 carboxyl group.Showed the highest cytotoxicity and selectivity against HeLa tumor cells compared to other derivatives in one study. uv.es
    AbietinalConversion of the C18 carboxyl group to an aldehyde.Presented both antifungal and antitumor activities. uv.esnih.gov
    AbietinolReduction of the C18 carboxyl group to an alcohol.Showed weak antiviral activity against HSV-1. uv.es
    Dehydroabietic acid (DHA) derivativesAromatization of the C-ring and further modifications.Various derivatives exhibit a wide range of activities including anticancer and antibacterial properties. uv.esmdpi.com

    Investigation of Synergistic Effects with Other Bioactive Compounds

    A highly promising and underexplored avenue is the investigation of abietic acid sodium salt in combination therapies. The compound may act synergistically with existing drugs, enhancing their efficacy, overcoming resistance, or reducing required dosages and associated side effects.

    Studies have already demonstrated the potential of this approach. For instance, abietic acid has been shown to work synergistically with the antibiotic oxacillin (B1211168) against methicillin-resistant Staphylococcus pseudintermedius (MRSP), effectively increasing the susceptibility of the resistant strain. nih.gov Similarly, a combination of abietic acid and the chemotherapy drug doxorubicin (B1662922) was found to have a synergistic effect in inducing apoptosis in human colorectal cancer cells, suggesting it could be a valuable adjunct in cancer treatment. nih.gov

    Future research should systematically screen for synergistic interactions between abietic acid sodium salt and a wide range of other compounds, including:

    Antibiotics: To combat multidrug-resistant bacterial strains.

    Antifungals: To enhance the treatment of persistent fungal infections.

    Chemotherapeutic Agents: To improve cancer treatment outcomes and potentially overcome drug resistance.

    Other Natural Products: To explore novel combinations of bioactive compounds.

    Table 3: Summary of Synergistic Studies Involving Abietic Acid

    CombinationTargetKey FindingsReference
    Abietic Acid + OxacillinMethicillin-Resistant Staphylococcus pseudintermedius (MRSP)Demonstrated a synergistic interaction, increasing the susceptibility of MRSP to oxacillin. Moderately reduced the expression of resistance genes (mecA, mecR1, mec1). nih.gov
    Abietic Acid + DoxorubicinHuman Colorectal Cancer Cells (Caco-2)The combination significantly decreased cell proliferation and viability, increased late-stage apoptosis, and induced cell cycle arrest at the G2/M phase. The combination was more effective than doxorubicin alone. nih.gov

    Exploration of Novel Application Domains in Emerging Fields

    Beyond its traditional therapeutic applications, the unique chemical properties of abietic acid sodium salt make it a candidate for use in various emerging fields. Its amphiphilic nature (possessing both hydrophobic and hydrophilic regions) and its origin from a renewable resource (pine resin) are particularly advantageous. nih.govwikipedia.org

    Potential novel applications include:

    Biomaterials and Drug Delivery: Abietic acid has been incorporated into polymeric carriers to create materials for treating ocular biofilms. nih.gov Future work could focus on developing sodium abietate-based nanoparticles, micelles, or hydrogels for the controlled release of other therapeutic agents.

    Bioactive Coatings: Its antimicrobial properties could be leveraged to create coatings for medical devices, implants, and food packaging to prevent biofilm formation and microbial contamination.

    Green Chemistry: As a renewable, bio-based molecule, it can serve as a platform chemical or a building block for the synthesis of biodegradable polymers and surfactants, contributing to a more sustainable chemical industry. nih.gov

    Coordination Chemistry: this compound can act as a ligand to form coordination compounds with transition metals, which have shown potential as antimicrobial pigments in paints. nih.govresearchgate.net

    Development of Advanced Analytical and Characterization Techniques

    Robust and sensitive analytical methods are essential for all aspects of research and development, from quality control of raw materials to studying the compound's fate in biological systems. Current characterization of this compound relies on standard techniques like infrared spectroscopy, mass spectrometry, NMR, and X-ray diffraction. nih.govnih.govresearchgate.net For quantification in complex samples, methods like High-Performance Liquid Chromatography (HPLC) are employed. brjac.com.brresearchgate.net

    Future efforts should focus on developing more advanced and specialized techniques:

    High-Resolution Mass Spectrometry (HRMS): To identify and quantify metabolites of abietic acid sodium salt in biological systems, helping to elucidate its metabolic pathways.

    Immunoassays: The development of specific antibodies could lead to rapid and sensitive enzyme-linked immunosorbent assays (ELISAs) or lateral-flow strips for high-throughput screening and on-site detection. creative-diagnostics.com

    Advanced Imaging: Techniques like fluorescence microscopy, utilizing fluorescently-tagged derivatives, could be developed to visualize the compound's uptake and subcellular localization within target cells (e.g., bacteria or cancer cells).

    Biosensors: Creating electrochemical or optical biosensors for the real-time detection of abietic acid sodium salt could be valuable for various applications, including process monitoring and environmental analysis.

    Integration of Multi-Omics Data for Systems-Level Understanding

    To move beyond a single-target, single-pathway understanding of abietic acid sodium salt's bioactivity, a systems biology approach is necessary. The integration of multiple "omics" datasets can provide a holistic view of the cellular response to the compound.

    A future research framework could involve treating a biological system (e.g., a bacterial culture or a cancer cell line) with this compound and then applying a suite of omics technologies:

    Transcriptomics (RNA-Seq): To identify all genes whose expression is altered by the compound, revealing the cellular pathways that are activated or repressed.

    Proteomics: To quantify changes in protein levels, identifying the key enzymes, structural proteins, and signaling molecules affected.

    Metabolomics: To measure changes in the concentrations of small-molecule metabolites, revealing how the compound disrupts cellular metabolism.

    By integrating these large-scale datasets, researchers can construct comprehensive models of the compound's mechanism of action. This systems-level understanding can uncover novel functions, predict potential side effects, identify biomarkers of response, and reveal rational strategies for synergistic drug combinations.

    Q & A

    Basic Research Questions

    Q. What experimental methods are recommended for synthesizing and purifying abietic acid sodium salt from abietic acid?

    • Methodological Answer :

    • Synthesis via Amine Salt Intermediate : Dissolve abietic acid in 95% ethanol, then add a tertiary amine (e.g., triethylamine) to form an amine salt. Recrystallize the salt using ethanol. Convert the amine salt to sodium abietate by neutralizing with sodium hydroxide (NaOH) .
    • Direct Neutralization : React abietic acid with NaOH in an aqueous-alcoholic solution under reflux. Monitor pH to ensure complete neutralization. Isolate the sodium salt via vacuum filtration and dry under inert conditions .
    • Key Considerations : Use high-purity abietic acid (≥90%) to minimize impurities. Characterize the final product using 1^1H NMR, IR spectroscopy, and GC-MS for structural confirmation .

    Q. How should researchers characterize abietic acid sodium salt to confirm its chemical identity and purity?

    • Methodological Answer :

    • Spectroscopic Analysis :
    • 1^1H NMR : Identify characteristic peaks for the diterpene skeleton (e.g., methyl groups at δ 0.8–1.2 ppm, carboxylic proton absent in sodium salt) .
    • IR Spectroscopy : Confirm the absence of -COOH (1700–1725 cm1^{-1}) and presence of carboxylate (-COO^-) bands at 1550–1610 cm1^{-1} .
    • Chromatographic Methods :
    • GC-MS : Use derivatization (e.g., silylation) to analyze thermal stability and detect degradation products .
    • Elemental Analysis : Verify sodium content via inductively coupled plasma (ICP) spectroscopy .

    Q. What experimental design principles are critical for studying adsorption of abietic acid sodium salt on activated carbon?

    • Methodological Answer :

    • Surface Modification of Carbon : Thermally treat activated carbon (e.g., 900°C under nitrogen) to remove acidic surface groups and enhance basic sites. Characterize using temperature-programmed desorption (TPD) and X-ray photoelectron spectroscopy (XPS) .
    • Adsorption Experiments :
    • Conduct batch studies at controlled pH (5–7) and temperature (25–40°C).
    • Measure adsorption capacity via UV-Vis spectroscopy or HPLC, using the Langmuir model to calculate maximum adsorption (QmaxQ_{\text{max}}) .
    • Kinetic Analysis : Calculate specific conversion rates from time-dependent adsorption data (e.g., using the equation: k=slope of conversion vs. time[initial concentration]k = \frac{\text{slope of conversion vs. time}}{[\text{initial concentration}]}) .

    Advanced Research Questions

    Q. How can contradictions between adsorption capacity and catalytic conversion efficiency of abietic acid sodium salt be resolved?

    • Methodological Answer :

    • Surface Chemistry Analysis : Compare carbons with contrasting surface groups. Strong acid sites (e.g., -COOH) enhance adsorption but inhibit conversion by promoting competitive adsorption of intermediates. Basic sites (e.g., graphitic domains) favor dehydrogenation/isomerization pathways .
    • Thermodynamic vs. Kinetic Studies : Use isothermal titration calorimetry (ITC) to differentiate physical adsorption (ΔH < 20 kJ/mol) from chemisorption. Pair with GC-MS to track reaction intermediates and identify rate-limiting steps .

    Q. What strategies optimize reaction pathways (dehydrogenation vs. isomerization) during catalytic conversion of abietic acid sodium salt?

    • Methodological Answer :

    • Catalyst Screening : Test transition metals (e.g., Pd, Pt) supported on modified activated carbons. Basic carbons (CGRAN-He) favor dehydrogenation, while acidic carbons promote isomerization .
    • In Situ Spectroscopy : Use FTIR or Raman spectroscopy to monitor C=C bond shifts (1600–1680 cm1^{-1}) and identify dominant pathways .
    • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize ionic intermediates, enhancing isomerization. Non-polar solvents (e.g., hexane) favor radical-mediated dehydrogenation .

    Q. How should researchers evaluate the antimicrobial activity of abietic acid sodium salt while addressing solubility limitations?

    • Methodological Answer :

    • Solubility Enhancement : Prepare aqueous solutions using co-solvents (e.g., 10% DMSO) or micellar systems (e.g., Tween-80) to improve bioavailability .
    • Minimum Inhibitory Concentration (MIC) Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare this compound’s MIC (typically 50–100 µg/mL) with abietic acid derivatives .
    • Mechanistic Studies : Perform membrane permeability assays (e.g., propidium iodide uptake) and gene expression profiling to identify targets (e.g., efflux pump inhibition) .

    Q. What derivatization strategies enable the synthesis of structurally diverse compounds from abietic acid sodium salt?

    • Methodological Answer :

    • Ring Distortion : React this compound with dienophiles (e.g., maleic anhydride) under Diels-Alder conditions to generate tricyclic derivatives. Characterize sp3^3-hybridized carbons via 13^{13}C NMR .
    • Functional Group Interconversion :
    • Oxidation : Use Jones reagent to convert methyl groups to ketones.
    • Esterification : React with alkyl halides to generate lipophilic esters for bioavailability studies .
    • Biological Screening : Test derivatives in cytotoxicity assays (e.g., IC50_{50} in cancer cell lines) and molecular docking simulations to predict binding affinities (e.g., COX-2 inhibition) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.